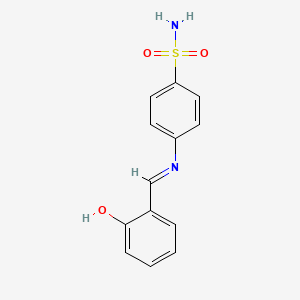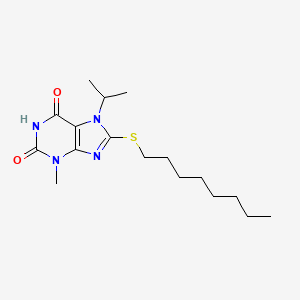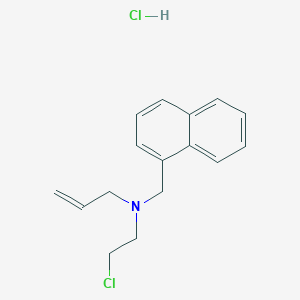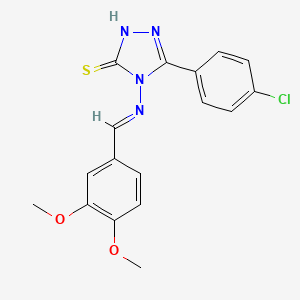
N-(2-thienylmethylene)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-thienylmethylene)-1,3-benzothiazol-2-amine: is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). This compound is formed by the condensation of 2-thiophenecarboxaldehyde with 2-aminobenzothiazole. Schiff bases are known for their stability and ease of synthesis, especially when derived from aromatic aldehydes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylmethylene)-1,3-benzothiazol-2-amine involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-aminobenzothiazole. The reaction typically occurs under neutral conditions but can be accelerated by heating or adding an acid catalyst. The general reaction scheme is as follows:
2-thiophenecarboxaldehyde+2-aminobenzothiazole→this compound+H2O
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions may be optimized to increase yield and purity, often involving controlled temperature and pH conditions .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The thiophene and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties .
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is investigated for its ability to inhibit certain enzymes and interact with biological targets .
Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and dyes, due to its unique electronic properties .
Mecanismo De Acción
The mechanism by which N-(2-thienylmethylene)-1,3-benzothiazol-2-amine exerts its effects involves its ability to coordinate with metal ions through the nitrogen and sulfur atoms in its structure. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites .
Comparación Con Compuestos Similares
- N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
- N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene
Comparison: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is unique due to the presence of both thiophene and benzothiazole rings, which provide distinct electronic and steric properties. Compared to its analogs, which may have different substitution patterns or lack the benzothiazole ring, this compound offers enhanced stability and reactivity in forming metal complexes .
Propiedades
Número CAS |
73974-47-7 |
|---|---|
Fórmula molecular |
C12H8N2S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C12H8N2S2/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-8H |
Clave InChI |
ZHNPLQDXWZYQMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)





![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11995826.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995842.png)

